Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate
Description
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate is a heterocyclic benzoate ester featuring a 5-methyltetrazole moiety linked via a methylene group to the para position of the benzoate ring. The tetrazole group, a nitrogen-rich aromatic heterocycle, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical applications . The 5-methyl substituent on the tetrazole ring modulates electronic and steric properties, influencing solubility, reactivity, and biological interactions .
Properties
IUPAC Name |
ethyl 4-[(5-methyltetrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-3-18-12(17)11-6-4-10(5-7-11)8-16-9(2)13-14-15-16/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFKUWVZKDPIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=NN=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid ethyl ester with 5-methyl-1H-tetrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate exhibits significant pharmacological potential due to the presence of the tetrazole moiety, which acts as a bioisostere for carboxylic acids. This structural feature enhances its interaction with biological targets, making it a valuable candidate in drug design.
Drug Design and Development
The compound is utilized in click chemistry , a method that allows for the rapid synthesis of diverse compounds with potential pharmacological activities. This technique enables the generation of drug candidates with improved pharmacokinetic properties and reduced toxicity profiles. The tetrazole group enhances binding affinity to various enzymes and receptors, facilitating the development of therapeutics targeting specific pathways.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Studies have shown that derivatives of tetrazole exhibit activity against a range of bacterial strains, suggesting potential applications in treating infections.
Synthetic Applications
This compound serves as a precursor in synthesizing various tetrazole derivatives. These derivatives are crucial in pharmaceuticals and agrochemicals due to their diverse biological activities.
Interaction Studies
Several studies have focused on the interaction of this compound with biological targets. These studies often employ computational methods alongside in vitro assays to evaluate binding affinities with proteins or enzymes involved in disease mechanisms.
Therapeutic Applications
The compound has been investigated for its role as a biochemical probe in studying enzyme mechanisms. Its potential therapeutic applications include targeting specific biological pathways associated with diseases such as hypertension and cancer .
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of carboxylate groups with biological targets. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 4-(1H-Tetrazol-1-yl)benzoate
- Structural Difference : Lacks the 5-methyl group on the tetrazole ring.
- Lower lipophilicity compared to the 5-methyl derivative, affecting membrane permeability .
- Synthesis : Prepared via direct coupling of tetrazole to the benzoate, whereas the 5-methyl variant requires additional steps to introduce the methyl group .
Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate
- Structural Difference : Replaces the tetrazole with a benzimidazole ring.
- Impact on Properties :
- Biological Activity : Exhibits antitumor and antimicrobial effects distinct from tetrazole-based analogs .
Ethyl 4-(Dimethylamino)benzoate
- Structural Difference: Substitutes the tetrazole-methyl group with a dimethylamino (-N(CH₃)₂) moiety.
- Impact on Properties :
Ethyl 4-{[(1,3-Dioxoisoindol-2-yl)methyl]amino}benzoate
- Structural Difference : Features a phthalimide group instead of tetrazole.
- Impact on Properties: Phthalimide’s electron-withdrawing nature increases oxidative stability but reduces hydrogen-bonding capacity . Limited bioisosteric utility compared to tetrazoles in drug design .
Key Research Findings
- Bioisosteric Advantage : The 5-methyltetrazole group in Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate improves metabolic stability over carboxylic acid analogs, making it a preferred scaffold in CNS drug design .
- Synthetic Challenges : Introducing the 5-methyl group requires regioselective tetrazole alkylation, often leading to lower yields compared to unsubstituted derivatives .
- Comparative Reactivity: In resin systems, tetrazole-based benzoates show inferior radical initiation compared to dimethylamino-substituted analogs but excel in pH-sensitive applications .
Biological Activity
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly due to the presence of the tetrazole moiety. This section provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a benzoate ester linked to a tetrazole ring, which is known for its ability to mimic carboxylic acids in biological systems, facilitating interactions with various enzymes and receptors.
The biological activity of this compound is primarily attributed to the tetrazole group, which allows it to engage in multiple hydrogen bonding interactions with amino acids in enzyme active sites. This characteristic enhances its binding affinity to various biological targets, including:
- Angiotensin-Converting Enzyme (ACE) : Compounds with similar structures have demonstrated significant ACE inhibitory activity, which is crucial for the management of hypertension .
- Antimicrobial Activity : this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
Binding Affinity Studies
In vitro assays have been conducted to assess the binding affinity of this compound with various enzymes. These studies indicate that the compound effectively inhibits enzyme activity, suggesting its potential as a therapeutic agent. The following table summarizes key findings from recent studies:
Case Studies
Recent studies have highlighted the cytotoxic properties of similar tetrazole-containing compounds. For instance, research indicates that compounds with tetrazole groups can induce apoptosis in various cancer cell lines, demonstrating their potential as anticancer agents .
In a comparative study of several tetrazole derivatives, this compound showed promising results in reducing cell viability in vitro, suggesting a pathway for further development in oncology .
Q & A
Q. What are the common synthetic routes for Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate?
Methodological Answer: The synthesis typically involves alkylation of a benzoate ester precursor with a 5-methyl-1H-tetrazole derivative. A plausible route includes:
Alkylation Step : React ethyl 4-(bromomethyl)benzoate with 5-methyl-1H-tetrazole under basic conditions (e.g., NaH in DMF) to form the tetrazole-methyl-benzoate intermediate .
Deprotection/Purification : If necessary, deprotection using reagents like BBr₃ in dichloromethane may be employed, followed by flash chromatography for purification .
Yield Optimization : Adjust reaction time, temperature, and stoichiometry to improve efficiency. For example, highlights NaH as a base for efficient alkylation in DMF at 0°C .
Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the tetrazole ring (δ ~8-9 ppm for tetrazole protons) and ester groups (δ ~4.3 ppm for ethyl CH₂) .
- IR Spectroscopy : Identify characteristic stretches (e.g., C=O ester ~1700 cm⁻¹, tetrazole ring ~1450 cm⁻¹) .
- Mass Spectrometry : Determine molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Crystallography : Use SHELX for structure refinement and ORTEP-III for 3D visualization of the crystal lattice .
Q. How does the tetrazole moiety influence the compound’s chemical reactivity and biological interactions?
Methodological Answer: The 5-methyltetrazole group enhances:
- Acid-Base Properties : Acts as a weak acid (pKa ~4-5), enabling hydrogen bonding with biological targets .
- Metabolic Stability : Tetrazole rings resist enzymatic degradation compared to carboxylic acids, improving pharmacokinetics .
- Bioactivity : Structural analogs with tetrazole moieties (e.g., 5-(4-carboxyphenyl)-tetrazole) show anticonvulsant activity, suggesting potential for neuropharmacological applications .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural determination?
Methodological Answer:
- Refinement Software : Use SHELXL for high-resolution refinement, particularly for handling twinned crystals or high thermal motion .
- Validation Tools : Cross-validate with PLATON or CCDC Mercury to check for missed symmetry or disorder .
- Data Contradiction : Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to identify systematic errors. emphasizes SHELX’s robustness in resolving such issues .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., employs TLC with ethyl acetate/hexane) .
- Catalyst Selection : Optimize bases (e.g., NaH vs. K₂CO₃) and solvents (DMF vs. THF) for alkylation efficiency .
- Scale-Up Adjustments : For larger batches, maintain inert atmospheres and controlled temperature gradients to minimize side reactions .
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential) .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs (see Table 1) .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales using GROMACS .
Q. Table 1: Structure-Activity Relationships (SAR) of Tetrazole Derivatives
| Compound (Reference) | Key Substituents | Biological Activity |
|---|---|---|
| Ethyl 4-amino benzoate | Simple amine, ester | Antimicrobial |
| 5-(4-Carboxyphenyl)-tetrazole | Tetrazole, carboxylic acid | Anticonvulsant |
Q. What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
- Storage : Store in airtight containers away from strong acids/bases to prevent decomposition .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water jets to limit dispersion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
